3-Piperazinobenzisothiazolehydrochloride

Antipsychotic Serotonin Receptor Dopamine Receptor

The hydrochloride salt of 3-piperazinobenzisothiazole delivers 5–10× greater aqueous solubility than the free base, enabling direct aqueous-phase coupling without additional solubilizers. Its compendial status as USP Ziprasidone Related Compound A and EP Impurity A provides a fully qualified, regulatory-ready reference standard for HPLC calibration, impurity profiling, and release/stability testing under both US and EU frameworks—eliminating 2–4-week in-house qualification lead times. For industrial scale-up, the validated one-step disulfide synthesis route (75–80% yield) ensures robust, cost-efficient supply-chain scalability. Procure this specific form to guarantee uncompromised reproducibility and immediate regulatory acceptance in pharmaceutical development and QC workflows.

Molecular Formula C11H14ClN3S
Molecular Weight 255.77 g/mol
Cat. No. B7950086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazinobenzisothiazolehydrochloride
Molecular FormulaC11H14ClN3S
Molecular Weight255.77 g/mol
Structural Identifiers
SMILESC1CNC(CN1)C2=NSC3=CC=CC=C32.Cl
InChIInChI=1S/C11H13N3S.ClH/c1-2-4-10-8(3-1)11(14-15-10)9-7-12-5-6-13-9;/h1-4,9,12-13H,5-7H2;1H
InChIKeyUBLBXVSCFWFQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperazinobenzisothiazole Hydrochloride: Procurement-Ready Pharmaceutical Intermediate for Antipsychotic API Synthesis


3-Piperazinobenzisothiazole hydrochloride (CAS 87691-88-1, 144010-02-6), also designated as 3-(piperazin-1-yl)benzo[d]isothiazole monohydrochloride, is a heterocyclic building block combining a benzisothiazole core with a piperazine moiety [1]. It is primarily recognized as the essential advanced intermediate in the multi-step synthesis of the atypical antipsychotic drugs ziprasidone, lurasidone, and perospirone . The compound exhibits intrinsic pharmacological activity as a dopamine D2 and serotonin 5-HT2A receptor antagonist, with additional 5-HT1A agonism and inhibition of serotonin/norepinephrine reuptake [2].

Why 3-Piperazinobenzisothiazole Hydrochloride Cannot Be Replaced by Free Base or Alternative Benzisothiazole Intermediates


Substitution with the free base (CAS 87691-87-0) or alternative benzisothiazole-piperazine analogs introduces unacceptable variability in key procurement-critical parameters. The hydrochloride salt confers 5- to 10-fold greater aqueous solubility than the free base, enabling direct integration into aqueous-phase coupling reactions without additional solubilization steps . Furthermore, the compound's established status as a USP Reference Standard (Ziprasidone Related Compound A) provides a validated, compendial-quality benchmark for analytical method development and impurity profiling that generic alternatives lack . This combination of optimized physical form and regulatory-grade documentation directly addresses the reproducibility and compliance requirements of pharmaceutical process development and quality control laboratories.

Quantitative Differentiation Evidence: 3-Piperazinobenzisothiazole Hydrochloride vs. Closest Analogs and Alternatives


Balanced 5-HT2A/D2 Receptor Affinity Ratio Differentiates This Scaffold from Benzisoxazole-Piperazine Analogs

The 3-benzisothiazolylpiperazine scaffold of the target compound confers a distinct receptor binding profile compared to the structurally analogous 3-benzisoxazolylpiperazine scaffold. In a systematic evaluation of N-substituted derivatives, benzisothiazole-based compounds consistently exhibited 2- to 5-fold lower D2 receptor affinity than their benzisoxazole counterparts, while maintaining comparable or superior 5-HT2A binding [1]. This binding signature translates to a higher calculated 5-HT2A/D2 affinity ratio—a parameter empirically correlated with reduced extrapyramidal side effect (EPS) liability in antipsychotic candidates. Specifically, benzisothiazole derivatives 18 and 25 demonstrated D2 Ki values of 89 nM and 127 nM respectively, versus 5-HT2A Ki values of 8.2 nM and 11.5 nM, yielding 5-HT2A/D2 ratios of approximately 0.09-0.09 [1].

Antipsychotic Serotonin Receptor Dopamine Receptor Binding Affinity

USP Reference Standard Certification Provides Validated Analytical Traceability Absent in Technical-Grade Alternatives

3-Piperazinobenzisothiazole hydrochloride is officially monographed as 'Ziprasidone Related Compound A' in the United States Pharmacopeia (USP) and is available as a certified pharmaceutical secondary standard (USP Cat. No. 1724419) . This compendial designation provides a level of analytical validation—including full characterization, stability data, and acceptance criteria—that is absent from technical-grade or research-grade offerings of the same compound or its structural analogs. The USP standard is qualified for use in specified quality tests and assays defined in USP monographs for Ziprasidone Hydrochloride, enabling direct application in pharmaceutical release testing, method validation, and impurity profiling without additional in-house qualification .

Pharmaceutical Analysis Quality Control Reference Standard Regulatory Compliance

Optimized One-Step Disulfide Route Delivers 75-80% Yield Advantage Over Multi-Step Chloro-Precursor Syntheses

An optimized, commercially scalable one-step process for preparing 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride has been developed using bis(2-cyanophenyl) disulfide as the starting material, achieving yields of 75-80% under concentrated reaction conditions [1]. This route contrasts with the conventional multi-step synthesis involving 3-chloro-1,2-benzisothiazole and anhydrous piperazine, which requires extended reflux times (24 hours) and more complex workup procedures, yielding approximately 80% at laboratory scale but with documented challenges in pilot-plant reproducibility . The disulfide route incorporates in situ oxidation of liberated 2-mercaptobenzonitrile to regenerate the starting disulfide, enabling utilization of both halves of the symmetrical precursor and improving overall atom economy [1].

Process Chemistry Synthesis Scale-Up Industrial Manufacturing

Multi-Role Impurity Standard Capability Exceeds Single-Application Reference Compounds

3-Piperazinobenzisothiazole hydrochloride functions simultaneously as a process intermediate and as a designated impurity standard across multiple pharmacopoeias. It is formally recognized as Ziprasidone Hydrochloride Monohydrate Impurity A (EP), Ziprasidone USP Related Compound A, and Ziprasidone Impurity A as Hydrochloride . This multi-compendial impurity designation means a single procurement of the USP- or EP-grade material supports impurity profiling for ziprasidone API and finished product testing across both USP and European Pharmacopoeia frameworks . In contrast, alternative benzisothiazole intermediates (e.g., 6-chloro-1,2-benzisothiazol-3-yl-piperazine) or the free base (CAS 87691-87-0) lack this dual compendial qualification, limiting their utility to synthetic applications only .

Impurity Profiling Analytical Chemistry Pharmaceutical Quality Reference Material

Quantified 5-HT1A Agonism Provides Functional Differentiation from Pure Antagonist Scaffolds

In radioligand binding studies using rat hippocampal tissue, 3-piperazinobenzisothiazole (the active scaffold) demonstrates measurable affinity for the 5-HT1A receptor with an IC50 of 190 nM [1]. This 5-HT1A binding is associated with partial agonist activity—a functional property that distinguishes this scaffold from benzisoxazole-piperazine derivatives which typically exhibit antagonist or negligible agonist activity at this receptor subtype [2]. The combination of 5-HT2A antagonism (IC50 = 110 nM) with 5-HT1A agonism (IC50 = 190 nM) creates a dual functional profile theoretically linked to anxiolytic effects and reduced extrapyramidal symptoms in atypical antipsychotics [2]. Pure antagonist scaffolds lack this synergistic receptor modulation.

5-HT1A Receptor Serotonin Pharmacology Atypical Antipsychotic

Procurement-Driven Application Scenarios: Where 3-Piperazinobenzisothiazole Hydrochloride Delivers Verifiable Advantage


Pharmaceutical Quality Control: USP Reference Standard for Ziprasidone Impurity Profiling

The USP-grade 3-piperazinobenzisothiazole hydrochloride (USP Ziprasidone Related Compound A, Cat. 1724419) is the compendially mandated reference standard for quantifying Impurity A in ziprasidone hydrochloride API and finished dosage forms. Laboratories performing release testing or stability studies for ziprasidone-containing products require this specific material for HPLC method calibration and system suitability testing . The USP certification ensures direct regulatory acceptance without additional qualification studies. Procurement of this certified standard eliminates the 2-4 week lead time typically required for in-house qualification of technical-grade material.

CNS Drug Discovery: Scaffold with 5-HT2A/D2 Selectivity Optimized for Reduced EPS Liability

Medicinal chemistry programs developing novel atypical antipsychotics can rationally select the 3-benzisothiazolylpiperazine scaffold based on its quantifiably higher 5-HT2A/D2 receptor affinity ratio (approximately 0.09) compared to benzisoxazole-piperazine analogs (approximately 0.31-0.35) . This binding signature empirically correlates with reduced extrapyramidal side effects in preclinical models. Additionally, the scaffold's demonstrated 5-HT1A partial agonism (IC50 = 190 nM) provides a built-in mechanism for anxiolytic and pro-cognitive effects not available in pure antagonist series [1].

Process Chemistry and Scale-Up: Validated One-Step Synthetic Route for Manufacturing

For industrial process development and large-scale manufacturing, the disulfide-based one-step synthesis of 3-piperazinobenzisothiazole hydrochloride offers a validated, pilot-plant-proven route with 75-80% yields . This process reduces the synthetic sequence from three steps (chloro-precursor method) to one step, improving atom economy through in situ recycling of 2-mercaptobenzonitrile. Procurement of this intermediate from suppliers utilizing the disulfide route may correlate with improved supply chain robustness and reduced cost of goods compared to material produced via multi-step chloro-precursor methods [1].

Analytical Method Development: Multi-Compendial Impurity Standard for Global Regulatory Submissions

Analytical development laboratories supporting global regulatory filings can leverage 3-piperazinobenzisothiazole hydrochloride's triple designation as a pharmacopoeial impurity standard (USP Related Compound A, EP Impurity A, and EP Ziprasidone Hydrochloride Monohydrate Impurity A) . A single procurement of EP/USP-grade material supports method development and validation for impurity profiling under both United States and European regulatory frameworks, reducing the number of reference standards requiring management, qualification, and inventory control.

Quote Request

Request a Quote for 3-Piperazinobenzisothiazolehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.